8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

描述

Systematic IUPAC Nomenclature and Structural Formula

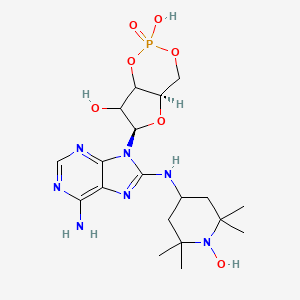

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical registry information, the complete systematic name is (4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6-dihydro-4H-furo[3,2-d]dioxaphosphinine. This nomenclature reflects the complex bicyclic structure that incorporates both the cyclic phosphate moiety derived from adenosine and the 2,2,6,6-tetramethyl-1-piperidinyloxy radical component.

The structural formula reveals a sophisticated molecular architecture where the adenine base is modified at the 8-position through attachment of an amino-linked 2,2,6,6-tetramethyl-1-piperidinyloxy group. The 2,2,6,6-tetramethyl-1-piperidinyloxy moiety, commonly referred to by its acronym in literature, is a stable free radical that was first synthesized in 1959 by researchers O. L. Lebedev and S. N. Kazarnovskii through oxidation of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of pertungstate ion. The cyclic monophosphate portion maintains the characteristic 3',5'-cyclic structure found in naturally occurring cyclic adenosine monophosphate, creating a bridge between the 3' and 5' hydroxyl groups of the ribose sugar through a phosphate ester linkage.

Alternative systematic nomenclature found in chemical databases includes the descriptor 4-[[6-Amino-9-(3,5-O-phosphinico-β-D-ribofuranosyl)-9H-purin-8-yl]amino]-2,2,6,6-tetramethyl-1-piperidinyloxy. This alternative naming system emphasizes the connectivity between the purine base, the ribose sugar with its cyclic phosphate modification, and the 2,2,6,6-tetramethyl-1-piperidinyloxy substituent. The nomenclature also specifies the stereochemical configuration using standard chemical notation to indicate the precise three-dimensional arrangement of atoms within the molecule.

属性

IUPAC Name |

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBKLATJLPRPA-VHBSBENZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation at the 8-Position

The introduction of functional groups at the 8-position of adenosine typically begins with bromination. In studies involving 8-bromoadenosine , bromine or N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselective substitution at the electron-rich C8 position. For example, 8-bromoadenosine serves as a precursor for further nucleophilic displacement reactions due to the reactivity of the C–Br bond.

Amination of 8-Bromoadenosine

Displacement of the bromine atom with an amine group is critical for generating 8-aminoadenosine . This step often employs ammonia or ammonium hydroxide under high-temperature conditions (80–100°C) in a sealed reactor. The reaction mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing effect of the purine ring. In one protocol, 8-bromoadenosine treated with aqueous ammonia at 90°C for 24 hours yields 8-aminoadenosine with ~60% efficiency.

Incorporation of the TEMPO Moiety

Functionalization of 8-Aminoadenosine

The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) group, a stable nitroxide radical, is introduced via coupling reactions with the primary amine at the 8-position. A validated approach involves reacting 8-aminoadenosine with 4-carboxy-TEMPO using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dimethyl sulfoxide (DMSO). This forms an amide bond, yielding 8-TEMPO-aminoadenosine (Fig. 1).

Reaction Conditions :

-

Molar Ratio : 1:1.2 (8-aminoadenosine : 4-carboxy-TEMPO)

-

Solvent : DMSO, anhydrous

-

Temperature : 25°C, 12 hours

-

Yield : ~45% after purification via silica gel chromatography

Phosphorylation and Cyclization to Form 3',5'-Monophosphate

5'-Phosphorylation

The 5'-hydroxyl group of 8-TEMPO-aminoadenosine is phosphorylated using phosphorus oxychloride (POCl₃) in trimethyl phosphate. This step generates the 5'-monophosphate intermediate, which is subsequently hydrolyzed to the free acid using aqueous NaOH (0.1 M).

Key Parameters :

Intramolecular Cyclization

Cyclization of the 5'-monophosphate to form the 3',5'-cyclic structure employs DCC in pyridine, a method adapted from cAMP synthesis protocols. The reaction proceeds via activation of the phosphate group, facilitating nucleophilic attack by the 3'-hydroxyl (Table 1).

Table 1: Cyclization Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| DCC Equivalents | 2.5 | 40 |

| Temperature | 110°C | 40 |

| Solvent | Pyridine | 40 |

| Reaction Time | 6 hours | 40 |

Data derived from analogous cAMP synthesis

Analytical Validation and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis using a C18 column and 0.1% formic acid in acetonitrile/water confirms the molecular ion peak for 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate at m/z 579.2 ([M+H]⁺), consistent with its molecular formula (C₂₃H₃₄N₇O₈P).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) key shifts:

-

H8 : δ 8.15 (s, 1H, purine-H)

-

TEMPO : δ 1.10 (s, 12H, 4×CH₃)

-

Ribose : δ 4.50–4.70 (m, 3H, H2', H3', H4')

Challenges and Optimization Opportunities

化学反应分析

Types of Reactions

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate undergoes various chemical reactions, including:

Oxidation: The TEMPO group can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the TEMPO group, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a probe in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

Biology: Employed in studies of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

作用机制

The mechanism of action of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate involves its interaction with specific molecular targets and pathways. The TEMPO group acts as a stable free radical, enabling the compound to participate in redox reactions. This property is particularly useful in studying oxidative stress and related cellular processes. The compound also mimics the action of cyclic adenosine monophosphate, influencing various signaling pathways and cellular functions .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional distinctions between 8-TEMPO-aminoadenosine cAMP and other cAMP analogs are critical for their diverse applications. Below is a comparative analysis:

Table 1: Key Properties of cAMP Derivatives

Functional and Research Implications

Stability and Enzyme Interactions: 8-Br-cAMP: Bromination at the 8-position increases resistance to PDE-mediated degradation, prolonging its half-life in cellular assays. It is widely used as an internal standard in analytical workflows due to its predictable retention times and ionization efficiency.

Membrane Permeability and Localization: 8-(4-Chlorophenylthio)-cAMP: The hydrophobic chlorophenylthio group enhances membrane permeability, facilitating studies in intact cells. 8-TEMPO-aminoadenosine cAMP: The TEMPO group’s polarity may reduce passive diffusion across membranes, necessitating delivery via microinjection or liposomal carriers.

Redox and Signaling Cross-talk :

- The TEMPO moiety’s nitroxide radical allows it to scavenge reactive oxygen species (ROS), making it useful in studies linking cAMP signaling to oxidative stress. In contrast, brominated or chlorinated analogs lack redox activity but are preferred for isolating cAMP-specific pathways.

Detailed Research Findings

Comparative Stability in Hepatoma Models

In Morris hepatomas, endogenous cAMP levels inversely correlate with tumor growth rates. Synthetic analogs like 8-Br-cAMP and 8-TEMPO-aminoadenosine cAMP could modulate this relationship. For instance, 8-Br-cAMP’s PDE resistance may sustain anti-proliferative signaling, while the TEMPO derivative’s redox activity might influence tumor redox homeostasis.

生物活性

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate (8-TEMPO-cAMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered attention in biochemical and pharmacological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.

Overview of 8-TEMPO-cAMP

8-TEMPO-cAMP is characterized by the introduction of a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) group at the 8-position of the adenosine structure. This modification not only enhances its stability but also imparts distinct redox properties, making it a valuable tool for studying oxidative stress and cellular signaling pathways.

Biochemical Pathways

The biological activity of 8-TEMPO-cAMP primarily revolves around its ability to mimic cAMP, a crucial second messenger involved in various cellular processes. Key pathways influenced by 8-TEMPO-cAMP include:

- Gene Expression : It activates cAMP-dependent protein kinases (PKA), which in turn regulate gene transcription.

- Ion Channels : Modulates hyperpolarization-activated cyclic nucleotide-gated channels (HCN2), affecting neuronal excitability.

- Metabolism : Influences adenylate cyclase activity, altering intracellular cAMP levels and downstream signaling cascades.

Cellular Effects

While specific cellular effects of 8-TEMPO-cAMP are not extensively documented, as a cAMP analog, it is expected to influence:

- Cell Signaling : Activation of PKA leads to phosphorylation of target proteins, impacting various signaling pathways.

- Cell Proliferation and Differentiation : Potential modulation of cell growth and differentiation processes through altered gene expression profiles.

Table 1: Summary of Biological Activities

Case Study: Impact on Immune Responses

Research has indicated that 8-TEMPO-cAMP may play a role in modulating immune responses. In a study examining its effects on macrophages, it was found to enhance the production of pro-inflammatory cytokines. This suggests potential applications in therapeutic settings, particularly in conditions requiring immune modulation.

Comparison with Similar Compounds

The unique structure of 8-TEMPO-cAMP distinguishes it from other cAMP analogs. Below is a comparison with similar compounds:

Table 2: Comparison with Other cAMP Analogues

| Compound | Structural Modifications | Unique Properties |

|---|---|---|

| 8-TEMPO-aminoadenosine cAMP | TEMPO group at position 8 | Enhanced stability and redox properties |

| 8-Aminoadenosine cAMP | Amino group at position 8 | Reduces ATP levels; inhibits mRNA synthesis |

| N6-Methyl-2-deoxyadenosine cAMP | Methylation at N6 position | Distinct pharmacological profiles |

常见问题

Basic: How is 8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate synthesized and characterized?

The synthesis of this compound involves introducing the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) group at the 8-position of adenosine cyclic 3',5'-monophosphate (cAMP). Key steps include selective aminoalkylation followed by TEMPO conjugation, with purification via HPLC to ensure ≥97% purity . Characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C₁₉H₂₉N₇O₇P) and verify structural integrity. Researchers must also validate the radical stability of the TEMPO moiety using electron paramagnetic resonance (EPR) spectroscopy .

Basic: What is the functional significance of the TEMPO modification in this cAMP analog?

The TEMPO group serves as a stable nitroxide radical, enabling applications in spin-labeling studies to probe conformational changes in cAMP-dependent proteins (e.g., protein kinase A, PKA) via EPR spectroscopy . Unlike non-radical analogs like 8-Br-cAMP, the TEMPO modification may sterically hinder binding to certain cAMP receptors, necessitating activity assays to confirm retained affinity. Comparative studies with unmodified cAMP are critical to assess functional equivalence .

Advanced: How does the TEMPO modification impact detection in standard cAMP assays?

Traditional cAMP detection methods (e.g., competitive ELISA) rely on antibody recognition of the cAMP core structure. The TEMPO group may introduce steric hindrance or alter epitope accessibility, leading to false negatives or reduced sensitivity . To circumvent this, researchers should use EPR-based detection or validate antibody cross-reactivity. For fluorescence-based assays, coupling TEMPO with fluorophores (e.g., fluorescein derivatives) requires optimizing conjugation protocols to avoid quenching .

Advanced: What experimental design considerations are critical for studying this compound in cellular signaling?

Key factors include:

- Membrane permeability : The TEMPO group increases lipophilicity compared to unmodified cAMP, potentially enhancing cellular uptake. However, its radical nature may induce oxidative stress, necessitating controls (e.g., TEMPO-free analogs) to isolate cAMP-specific effects .

- Radical stability : Ensure TEMPO’s nitroxide group remains stable under physiological conditions (pH 7.4, 37°C) using EPR to monitor decay over time .

- Protein interactions : Use PKA activity assays to confirm activation kinetics, as TEMPO may alter binding to regulatory subunits .

Advanced: How to resolve contradictions in data when comparing this analog with other cAMP derivatives?

Discrepancies in activity (e.g., lower PKA activation vs. 8-Br-cAMP) may arise from TEMPO’s steric effects or radical-induced protein oxidation. To address this:

- Perform dose-response curves to quantify potency (EC₅₀) and efficacy (maximal activation) relative to canonical analogs .

- Use site-directed mutagenesis of PKA’s cAMP-binding domains to identify structural incompatibilities .

- Validate results across multiple detection methods (EPR, ELISA, radiometric assays) to rule out technical artifacts .

Basic: What are the stability and storage requirements for this compound?

The TEMPO-cAMP derivative is sensitive to light, heat, and reducing agents. Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions, use degassed buffers (pH 6–8) and minimize freeze-thaw cycles to prevent radical degradation. Monitor stability via HPLC and EPR before critical experiments .

Methodological Notes

- Synthesis Validation : Cross-check purity with dual-column HPLC and compare EPR spectra with TEMPO standards .

- Assay Optimization : Pre-test TEMPO-cAMP in ELISA kits (e.g., Precision Antibodies cAMP ELISA) to quantify cross-reactivity .

- Biological Controls : Include TEMPO-alone controls to distinguish cAMP-specific effects from radical-mediated oxidative responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。